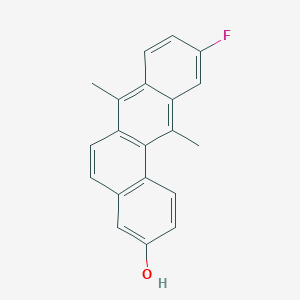

10-Fluoro-7,12-dimethyltetraphen-3-OL

Beschreibung

10-Fluoro-7,12-dimethyltetraphen-3-OL is a fluorinated aromatic compound featuring a tetraphen backbone substituted with a hydroxyl group at position 3, a fluorine atom at position 10, and methyl groups at positions 7 and 12.

Eigenschaften

CAS-Nummer |

192384-34-2 |

|---|---|

Molekularformel |

C20H15FO |

Molekulargewicht |

290.3 g/mol |

IUPAC-Name |

10-fluoro-7,12-dimethylbenzo[a]anthracen-3-ol |

InChI |

InChI=1S/C20H15FO/c1-11-16-7-4-14(21)10-19(16)12(2)20-17(11)6-3-13-9-15(22)5-8-18(13)20/h3-10,22H,1-2H3 |

InChI-Schlüssel |

XLSIITXMQCECSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CC(=CC2=C(C3=C1C=CC4=C3C=CC(=C4)O)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-7,12-dimethyltetraphen-3-OL typically involves the fluorination of 7,12-dimethylbenz(a)anthracene. One common method is the use of Selectfluor as the fluorinating agent. The reaction is carried out in acetonitrile or trifluoroacetic acid (TFA), where 10β-fluoroestra-1,4-dien-3-ones are formed exclusively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of Selectfluor and similar fluorinating agents in large-scale reactions is a common practice in the chemical industry.

Analyse Chemischer Reaktionen

Types of Reactions

10-Fluoro-7,12-dimethyltetraphen-3-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo electrophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorine (Cl2).

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

10-Fluoro-7,12-dimethyltetraphen-3-OL has several scientific research applications:

Chemistry: It is used as a model compound in studies of fluorinated polycyclic aromatic hydrocarbons.

Biology: The compound is studied for its interactions with DNA and its potential to cause mutations.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 10-Fluoro-7,12-dimethyltetraphen-3-OL involves its covalent binding to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and initiate tumor formation. The compound’s increased binding affinity compared to its parent hydrocarbon, 7,12-dimethylbenz(a)anthracene, is attributed to the presence of the fluorine atom .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs with similar substitution patterns or functional groups, leveraging data from the provided evidence and general chemical principles.

Key Findings

Substituent Effects on Reactivity :

- Fluorine in 10-Fluoro-7,12-dimethyltetraphen-3-OL likely enhances thermal stability and alters electronic density, akin to how phosphorus substituents in DOPO derivatives improve flame retardancy .

- Methyl groups may sterically hinder reactions at adjacent positions, similar to bulky alkoxy groups in compounds 2b and 2c, which influence reaction rates and product purity .

Synthetic Challenges :

- Fluorination and regioselective methylation in aromatic systems often require stringent conditions (e.g., directed ortho-metallation or transition-metal catalysis), contrasting with the acid-catalyzed nucleophilic substitutions used for DOPO derivatives .

Analytical Techniques :

- Structural confirmation of substituents in 10-Fluoro-7,12-dimethyltetraphen-3-OL would necessitate advanced NMR (e.g., $^{19}\text{F}$-NMR for fluorine) and HRMS, mirroring the methodologies applied to DOPO analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.